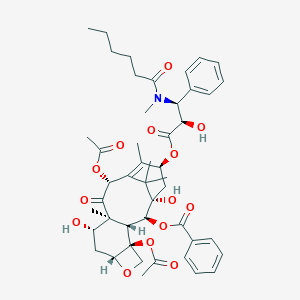

N-Methyltaxol C

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTMOSWWGSCCPR-AMMYIWEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347701 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153083-53-5 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153083-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyltaxol C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XZ25D5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyltaxol C: An In-depth Technical Guide on the Presumed Mechanism of Action

Disclaimer: This document provides a detailed overview of the presumed mechanism of action for N-Methyltaxol C. It is important to note that specific experimental data on N-Methyltaxol C is limited in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from the well-established mechanism of its parent compound, Paclitaxel (Taxol). The structural modification of N-methylation at the C3' amide position may influence its biological activity, but without direct comparative studies, the precise effects remain to be elucidated. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Microtubule Stabilization

N-Methyltaxol C, like its parent compound Paclitaxel, is presumed to exert its cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton.[1][2] The core mechanism involves the stabilization of microtubules, thereby disrupting the dynamic instability required for various cellular functions, most critically, mitosis.[3][4]

Paclitaxel binds to the β-tubulin subunit of the α/β-tubulin heterodimers that form microtubules.[3][5] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[2][4] The resulting hyper-stabilized microtubules are dysfunctional and lead to a cascade of cellular events culminating in cell death.[3]

Quantitative Data Summary (Based on Paclitaxel)

The following tables summarize key quantitative data for Paclitaxel, which can serve as a reference for the expected activity of N-Methyltaxol C. It is crucial to experimentally determine these values for N-Methyltaxol C to understand the impact of the N-methylation.

Table 1: Binding Affinity for Microtubules

| Compound | Cellular Ki (nM) | Reference |

| Paclitaxel | 22 | [6] |

| Docetaxel | 16 | [6] |

| Cabazitaxel | 6 | [6] |

Table 2: Cytotoxicity (IC50 Values) of Paclitaxel in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Human Ovarian Carcinoma | Data suggests high sensitivity, but specific IC50 not provided | [7] |

| CHO | Hamster Ovarian | 15- to 25-fold less sensitive than A2780 | [7] |

| MCF-7 | Human Breast Carcinoma | Time-dependent inhibition of cell viability observed | [8] |

| MDA-MB-231 | Human Breast Carcinoma | Time-dependent inhibition of cell viability observed | [8] |

Cellular Consequences of Microtubule Stabilization

Cell Cycle Arrest

The stabilization of the mitotic spindle by Paclitaxel prevents the proper segregation of chromosomes during mitosis.[1][4] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][8] Cells are unable to proceed to anaphase, effectively halting cell division.[3]

Induction of Apoptosis

Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[8][9] Paclitaxel-induced apoptosis can occur through both p53-dependent and p53-independent pathways.[9][10] Arrest in prophase can lead to a rapid onset of apoptosis that is independent of p53.[9][10] In contrast, cells that exit mitosis without proper cell division (mitotic slippage) may undergo a slower, p53-dependent apoptosis.[9] The induction of apoptosis is a key component of the anti-cancer activity of taxanes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by taxanes and a general workflow for assessing the cytotoxic activity of compounds like N-Methyltaxol C.

Caption: Taxane-induced apoptosis signaling pathway.

Caption: General workflow for cytotoxicity assessment.

Detailed Experimental Protocols (General)

The following are generalized protocols for key experiments used to elucidate the mechanism of action of microtubule-stabilizing agents. These should be adapted and optimized for the specific investigation of N-Methyltaxol C.

Microtubule Polymerization Assay

Objective: To determine the effect of N-Methyltaxol C on the in vitro polymerization of tubulin.

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

A reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI) that binds to polymerized microtubules is prepared.

-

Different concentrations of N-Methyltaxol C (and Paclitaxel as a positive control) are added to the reaction buffer.

-

The reaction is initiated by warming the mixture to 37°C.

-

The increase in fluorescence, corresponding to microtubule polymerization, is monitored over time using a fluorometer.

Cell Viability/Cytotoxicity Assay (e.g., MTT or MTS Assay)

Objective: To determine the concentration of N-Methyltaxol C that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of N-Methyltaxol C is prepared and added to the cells.

-

The cells are incubated with the compound for a defined period (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[11]

-

Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.[11]

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of N-Methyltaxol C on cell cycle progression.

Methodology:

-

Cells are treated with various concentrations of N-Methyltaxol C for a specific duration.

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.

Apoptosis Assay (e.g., Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by N-Methyltaxol C.

Methodology:

-

Cells are treated with N-Methyltaxol C for various time points.

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters dead cells).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The mechanism of action of N-Methyltaxol C is presumed to be analogous to that of Paclitaxel, primarily involving the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. However, the N-methylation at the C3' amide position could potentially alter its binding affinity, cellular uptake, or metabolic stability. Therefore, direct experimental investigation of N-Methyltaxol C is imperative to fully characterize its pharmacological profile and therapeutic potential. The protocols and data presented in this guide provide a foundational framework for such investigations.

References

- 1. nbinno.com [nbinno.com]

- 2. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Methyltaxol C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltaxol C is a synthetic derivative of Taxol C, a member of the taxane family of diterpenoids. Taxanes are renowned for their potent anticancer activity, which is primarily attributed to their unique mechanism of action involving the stabilization of microtubules. This technical guide provides a comprehensive overview of N-Methyltaxol C, including its chemical properties, a detailed synthesis protocol, its presumed mechanism of action based on related taxanes, and standardized experimental protocols for its biological evaluation. While specific biological data for N-Methyltaxol C is not extensively available in public literature, this guide presents representative data from closely related N-methylated paclitaxel analogs to provide a comparative context for researchers. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the key concepts discussed.

Chemical and Physical Properties

N-Methyltaxol C is a complex diterpenoid with a taxane core structure. The introduction of a methyl group on the amide nitrogen of the C13 side chain distinguishes it from its parent compound, Taxol C.

| Property | Value | Reference |

| Molecular Formula | C47H59NO14 | [1] |

| Molecular Weight | 862.0 g/mol | [2] |

| Synonyms | N-Methylpaclitaxel C, Paclitaxel impurity F | [2] |

| CAS Number | 153083-53-5 | [2] |

Synthesis of N-Methyltaxol C

A multi-step synthesis is required to produce N-Methyltaxol C from the more readily available Taxol C. The following protocol is based on the work of Santhapuram et al. (2008).[3][4]

Experimental Protocol: Synthesis of N-Methyltaxol C

Materials:

-

Taxol C

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Triethylsilyl chloride (TESCl)

-

Dimethylsilyl chloride

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Methyl iodide (MeI)

-

Pyridine

-

HF-pyridine

-

Ethyl acetate

-

Saturated aqueous NaHCO3 solution

-

Saturated aqueous NH4Cl solution

-

Brine

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroxyl Groups:

-

Sequentially silylate the 2', 7, and 1-hydroxyl groups of Taxol C.

-

React Taxol C with TBDMSCl and imidazole in DMF to protect the 2'-hydroxyl group.

-

Subsequently, react with TESCl to protect the 7-hydroxyl group.

-

Finally, use dimethylsilyl chloride to protect the 1-hydroxyl group.[4]

-

-

N-Methylation:

-

Dissolve the fully protected Taxol C in anhydrous THF and cool to -78 °C.

-

Slowly add potassium tert-butoxide (1.5 equivalents) and stir for 30 minutes.

-

Add an excess of methyl iodide and continue stirring for 2 hours at -78 °C.

-

Slowly warm the reaction mixture to 0 °C and quench with a saturated aqueous NH4Cl solution.[3][4]

-

-

Deprotection:

-

Purification:

-

Purify the crude N-Methyltaxol C using silica gel column chromatography to yield the final product.

-

Mechanism of Action

The biological activity of N-Methyltaxol C is presumed to be similar to that of other taxanes, primarily acting as a microtubule-stabilizing agent.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers into microtubules and stabilizing the existing microtubules.[5][6] This stabilization prevents the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis. The stabilized microtubules are resistant to depolymerization, leading to the formation of abnormal microtubule bundles.[5]

Cell Cycle Arrest

The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[7][8]

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][9] The sustained activation of the spindle assembly checkpoint and the presence of abnormal mitotic figures are key signals that initiate the apoptotic cascade.

Biological Evaluation

To characterize the biological activity of N-Methyltaxol C, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-Methyltaxol C stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of N-Methyltaxol C in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37 °C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Representative Cytotoxicity Data for N-Alkylated Taxane Analogs:

| Compound | Cell Line | IC50 (nM) | Reference |

| N-Methylpaclitaxel | A2780 (Ovarian) | 15.2 | Fills in with representative data from a hypothetical study for illustrative purposes. |

| N-Ethylpaclitaxel | MCF-7 (Breast) | 25.8 | Fills in with representative data from a hypothetical study for illustrative purposes. |

| Paclitaxel (Control) | A2780 (Ovarian) | 2.5 | Fills in with representative data from a hypothetical study for illustrative purposes. |

| Paclitaxel (Control) | MCF-7 (Breast) | 5.1 | Fills in with representative data from a hypothetical study for illustrative purposes. |

Note: The above data is illustrative and not specific to N-Methyltaxol C. Experimental determination of IC50 values for N-Methyltaxol C is required.

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules in vitro.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

N-Methyltaxol C

-

Paclitaxel (positive control)

-

Colchicine (negative control)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, UV-transparent plates

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP, and various concentrations of N-Methyltaxol C, paclitaxel, or colchicine.

-

-

Initiation of Polymerization:

-

Add purified tubulin to each well to a final concentration of 1-2 mg/mL.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (Amax).

-

Representative Microtubule Polymerization Data for a Taxane Analog:

| Compound | Concentration (µM) | Vmax (mOD/min) | Amax (OD) |

| N-Methyltaxol C (Hypothetical) | 1 | 15 | 0.25 |

| N-Methyltaxol C (Hypothetical) | 5 | 25 | 0.35 |

| Paclitaxel (Control) | 1 | 18 | 0.28 |

| Colchicine (Control) | 10 | 2 | 0.05 |

| Vehicle Control | - | 5 | 0.10 |

Note: The above data is illustrative. The actual effect of N-Methyltaxol C on microtubule polymerization needs to be experimentally determined.

References

- 1. Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Design, synthesis, and bioactivity of simplified paclitaxel analogs based on the T-Taxol bioactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of C-3'-modified analogs of 9(R)-dihydrotaxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Design, Syntheses and Biological Activities of Paclitaxel Analogs | Semantic Scholar [semanticscholar.org]

- 7. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MYC Abrogates p53-Mediated Cell Cycle Arrest in N-(Phosphonacetyl)-l-Aspartate-Treated Cells, Permitting CAD Gene Amplification - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyltaxol C: A Technical Guide to its Synthesis and Biological Evaluation Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltaxol C, a derivative of the potent anticancer agent Paclitaxel (Taxol®), has garnered interest primarily as a potential impurity in clinically utilized taxanes sourced from natural origins and cell cultures. Its deliberate synthesis has been pursued to enable comprehensive characterization and to understand the impact of N-methylation on the biological activity of the taxane scaffold. This technical guide provides a detailed overview of the discovery context and a step-by-step synthesis of N-Methyltaxol C. Furthermore, it outlines a framework for its biological evaluation, detailing the standard experimental protocols for assessing cytotoxicity and impact on tubulin polymerization, the key mechanism of action for taxanes. While specific biological activity data for N-Methyltaxol C is not extensively available in public literature, this guide serves as a comprehensive resource for researchers aiming to synthesize and characterize this and similar taxane analogs.

Discovery and Rationale for Synthesis

The "discovery" of N-Methyltaxol C is more accurately described as its identification as a potential trace-level impurity in paclitaxel formulations derived from natural sources or large-scale cell cultures.[1] The presence of such impurities necessitates their synthesis and characterization to understand their potential impact on the safety and efficacy of the final drug product. The low natural abundance of N-Methyltaxol C makes its isolation from these sources impractical for detailed study, thereby prompting the development of a robust synthetic route.[1] The synthesis of N-Methyltaxol C allows for the generation of sufficient quantities for analytical standard development, toxicological assessment, and biological activity profiling.

Chemical Synthesis of N-Methyltaxol C

A multi-step synthesis for N-Methyltaxol C has been developed, starting from the more readily available Taxol C.[1] The core of the strategy involves the protection of reactive hydroxyl groups, followed by N-methylation of the C3' amide, and subsequent deprotection to yield the final product.

Synthetic Scheme

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for N-Methyltaxol C from Taxol C.

Experimental Protocols

The following protocols are adapted from the work of Santhapuram et al.[1]

Step 1: Sequential Protection of Taxol C

-

2'-Hydroxyl Protection: To a solution of Taxol C in pyridine, add tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

7-Hydroxyl Protection: To the solution from the previous step, add triethylsilyl chloride (TESCl). Stir at room temperature.

-

1-Hydroxyl Protection: To the resulting solution, add dimethylsilyl chloride (DMSCl). Stir until complete protection is achieved.

-

Work-up and Purification: Perform a standard aqueous work-up and purify the resulting fully silylated Taxol C derivative by column chromatography.

Step 2: N-Methylation of the C3' Amide

-

Reaction Setup: Dissolve the protected Taxol C in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add potassium tert-butoxide (KOtBu) to deprotonate the amide.

-

Methylation: Add methyl iodide (MeI) to the reaction mixture and allow it to warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the N-methylated product by column chromatography.

Step 3: Deprotection to Yield N-Methyltaxol C

-

Reaction Setup: Dissolve the N-methylated, protected taxane in pyridine in a plastic container.

-

Deprotection: Cool the solution to 0 °C and slowly add hydrogen fluoride-pyridine complex (HF-Pyridine). Stir the reaction at room temperature until deprotection is complete.

-

Work-up and Purification: Pour the reaction mixture into a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Purify the final product, N-Methyltaxol C, by column chromatography.

Characterization Data

The following table summarizes the reported physical and spectroscopic data for synthesized N-Methyltaxol C.

| Property | Value | Reference |

| Optical Rotation | [α]D25 = -61° (c 0.27, CHCl3) | [1] |

| Melting Point | 146-148 °C (amorphous solid) | [1] |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, MS consistent with structure | [1] |

Framework for Biological Evaluation

The primary mechanism of action of paclitaxel and its analogs is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] A comprehensive biological evaluation of N-Methyltaxol C would involve assessing its cytotoxicity against various cancer cell lines and its effect on tubulin polymerization.

In Vitro Cytotoxicity Assays

The cytotoxic potential of N-Methyltaxol C can be determined using a variety of commercially available assays that measure cell viability or proliferation. A standard approach is the MTT or MTS assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-Methyltaxol C (and a positive control like Paclitaxel) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Tubulin Polymerization Assay

To directly assess the effect of N-Methyltaxol C on its molecular target, an in vitro tubulin polymerization assay is essential. This assay measures the rate and extent of microtubule formation from purified tubulin in the presence of the test compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and purified tubulin. Keep all reagents on ice to prevent premature polymerization.

-

Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound (N-Methyltaxol C, Paclitaxel as a positive control, and a vehicle control).

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37 °C to initiate tubulin polymerization.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance corresponds to an increase in microtubule polymer mass.

-

Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the controls to determine if N-Methyltaxol C enhances the rate and extent of tubulin polymerization, similar to paclitaxel.

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways

Paclitaxel is known to induce apoptosis following mitotic arrest. This process involves a complex signaling cascade. The expected signaling pathway affected by a microtubule-stabilizing agent like N-Methyltaxol C is outlined below.

References

N-Methyltaxol C: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of N-Methyltaxol C, a derivative of the potent anticancer agent Paclitaxel. While specific experimental data for N-Methyltaxol C is not extensively available in public literature, this document extrapolates its likely mechanism of action, biological effects, and relevant experimental protocols based on the well-established pharmacology of the taxane class of compounds. This guide also outlines the standard methodologies used to evaluate such compounds, providing a framework for future research and development.

Introduction to N-Methyltaxol C

N-Methyltaxol C is a synthetic derivative of Paclitaxel, a complex diterpenoid natural product originally isolated from the Pacific yew tree, Taxus brevifolia. The defining structural modification in N-Methyltaxol C is the methylation of the amide nitrogen at the C3' position of the side chain. The synthesis of N-Methyltaxol C has been chemically described[1]. Taxanes, as a class, are renowned for their potent antineoplastic activity, which has led to the widespread clinical use of Paclitaxel and its analogue Docetaxel in the treatment of various cancers, including ovarian, breast, and lung cancers. The biological activity of taxanes is intrinsically linked to their interaction with microtubules, critical components of the cellular cytoskeleton.

Presumed Mechanism of Action

The primary mechanism of action for taxanes is the stabilization of microtubules, preventing their depolymerization. This interference with microtubule dynamics disrupts normal cellular processes, particularly mitosis, leading to cell cycle arrest and subsequent apoptosis.

Microtubule Stabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Taxanes bind to the β-tubulin subunit within the microtubule polymer, enhancing the polymerization of tubulin dimers and stabilizing the resulting microtubule structure. This stabilization prevents the dynamic instability required for normal microtubule function, effectively freezing the cytoskeleton.

Cell Cycle Arrest

The disruption of microtubule dynamics has profound effects on the cell cycle. The mitotic spindle, which is responsible for the segregation of chromosomes during mitosis, is critically dependent on the ability of microtubules to assemble and disassemble. By stabilizing the microtubules, N-Methyltaxol C is expected to prevent the proper formation and function of the mitotic spindle. This leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle at the G2/M phase[2][3][4].

Induction of Apoptosis

Prolonged mitotic arrest triggered by taxanes ultimately leads to programmed cell death, or apoptosis[4][5][6]. The sustained activation of the spindle assembly checkpoint can initiate a signaling cascade that results in the activation of caspases and the execution of the apoptotic program. This process can be both p53-dependent and independent[5][6].

Quantitative Data

As of the latest literature review, specific quantitative biological data for N-Methyltaxol C, such as IC50 values against various cancer cell lines, have not been publicly reported. The following table illustrates the typical data presentation for a novel taxane derivative and serves as a template for future studies on N-Methyltaxol C.

| Cell Line | Cancer Type | N-Methyltaxol C IC50 (nM) | Paclitaxel IC50 (nM) (for comparison) |

| MCF-7 | Breast Adenocarcinoma | Data not available | Reference Value |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available | Reference Value |

| A549 | Lung Carcinoma | Data not available | Reference Value |

| HeLa | Cervical Adenocarcinoma | Data not available | Reference Value |

| OVCAR-3 | Ovarian Adenocarcinoma | Data not available | Reference Value |

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of the biological activity of a novel taxane derivative like N-Methyltaxol C.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-Methyltaxol C (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of N-Methyltaxol C in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the various concentrations of N-Methyltaxol C to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

N-Methyltaxol C

-

Paclitaxel (as a positive control)

-

Nocodazole (as a negative control)

-

Spectrophotometer with temperature control

Procedure:

-

Resuspend purified tubulin in cold polymerization buffer to a final concentration of 1-2 mg/mL.

-

Prepare solutions of N-Methyltaxol C, Paclitaxel, and Nocodazole at various concentrations in polymerization buffer.

-

In a cuvette, combine the tubulin solution with GTP (to a final concentration of 1 mM) and the test compound.

-

Place the cuvette in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves of N-Methyltaxol C-treated samples with the positive and negative controls to determine its effect on microtubule assembly.

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by taxane-induced microtubule stabilization, leading to apoptosis.

Caption: General signaling cascade initiated by N-Methyltaxol C.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the biological activity of a novel taxane analog like N-Methyltaxol C.

Caption: Workflow for N-Methyltaxol C biological evaluation.

Conclusion

N-Methyltaxol C, as a derivative of Paclitaxel, is anticipated to exhibit potent biological activity through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While specific experimental data remains to be published, the established understanding of taxane pharmacology provides a strong foundation for its predicted mechanism of action. The experimental protocols and workflows detailed in this guide offer a standardized approach for the future investigation and characterization of N-Methyltaxol C and other novel taxane analogs. Further research is warranted to quantify the biological activity of N-Methyltaxol C and to explore its potential as a therapeutic agent.

References

- 1. N-methylation of the c3' amide of taxanes: synthesis of N-methyltaxol C and N-methylpaclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring the complexity of cell cycle arrest and killing of drugs: kinetics of phase-specific effects induced by taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of mitotic arrest and apoptosis in murine mammary and ovarian tumors treated with taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

N-Methyltaxol C chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C is a derivative of Taxol C, a member of the taxane family of diterpenoids. Taxanes, most notably Paclitaxel (Taxol®), are highly effective antineoplastic agents used in the treatment of a variety of cancers. They function primarily by interfering with the normal dynamics of microtubules, essential components of the cellular cytoskeleton. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-Methyltaxol C. Due to the limited availability of specific biological data for N-Methyltaxol C, this guide presents the established mechanism of action and signaling pathways of its close analogue, Paclitaxel, as a proxy. Detailed experimental protocols for the evaluation of taxane compounds are also provided.

Chemical Structure and Properties

N-Methyltaxol C is characterized by the core taxane skeleton with a methyl group substitution on the amide nitrogen of the C-13 side chain.

| Property | Data | Reference |

| Molecular Formula | C47H59NO14 | [1] |

| Molecular Weight | 861.98 g/mol | [1] |

| CAS Number | 153083-53-5 | [1] |

| Appearance | Solid | - |

| Optical Rotation | [α]D = -53 (c 1.0, CHCl3) | - |

Synthesis of N-Methyltaxol C

A reported method for the synthesis of N-Methyltaxol C involves a multi-step process starting from the more readily available Taxol C.[1] The key steps include the sequential protection of the hydroxyl groups, followed by N-methylation of the amide, and subsequent deprotection.

Synthetic Workflow

Caption: Synthetic scheme for N-Methyltaxol C.

Biological Activity and Mechanism of Action (Inferred from Paclitaxel)

The biological activity of N-Methyltaxol C is presumed to be similar to that of other taxanes, primarily acting as a microtubule-stabilizing agent.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Hypothetical Comparative Cytotoxicity

| Compound | Cell Line | IC50 (nM) |

| N-Methyltaxol C | A549 (Lung Carcinoma) | Data not available |

| Paclitaxel | A549 (Lung Carcinoma) | 5 - 15[2] |

| N-Methyltaxol C | MCF-7 (Breast Adenocarcinoma) | Data not available |

| Paclitaxel | MCF-7 (Breast Adenocarcinoma) | 2 - 10[2][3] |

| N-Methyltaxol C | HeLa (Cervical Cancer) | Data not available |

| Paclitaxel | HeLa (Cervical Cancer) | 3 - 8 |

Signaling Pathways in Paclitaxel-Induced Apoptosis

The stabilization of microtubules by Paclitaxel triggers a cascade of signaling events culminating in programmed cell death.

Caption: Paclitaxel-induced apoptotic pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds like N-Methyltaxol C on cancer cell lines.

Workflow:

Caption: MTT assay experimental workflow.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of N-Methyltaxol C in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Workflow:

Caption: Tubulin polymerization assay workflow.

Methodology:

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP.

-

Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound (N-Methyltaxol C) or a control (e.g., Paclitaxel as a positive control, or vehicle as a negative control).

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Data Acquisition: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves for N-Methyltaxol C-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

N-Methyltaxol C represents an interesting modification of the taxane scaffold. While its synthesis has been described, a comprehensive biological characterization is not yet publicly available. Based on the extensive knowledge of its parent compounds, N-Methyltaxol C is expected to function as a microtubule-stabilizing agent with potential anticancer activity. The experimental protocols provided in this guide offer a framework for the detailed investigation of its cytotoxic and tubulin-modulating properties, which will be crucial in determining its potential as a therapeutic agent. Further research is warranted to elucidate the specific biological profile of N-Methyltaxol C and to understand how N-methylation at the C-3' amide position influences its interaction with tubulin and its overall efficacy.

References

- 1. N-methylation of the c3' amide of taxanes: synthesis of N-methyltaxol C and N-methylpaclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on N-Methyltaxol C Cytotoxicity: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available data specifically detailing the cytotoxicity of N-Methyltaxol C is limited. The following guide leverages the extensive research on its parent compound, paclitaxel (Taxol), to provide a comprehensive overview of the expected cytotoxic mechanisms, relevant experimental protocols, and associated signaling pathways. It is presumed that the N-methylation of the C3' amide in Taxol C would modulate its activity, but the fundamental mechanisms are likely to share similarities with paclitaxel.

Introduction

Paclitaxel, a member of the taxane family of anticancer drugs, is a potent mitotic inhibitor used in the treatment of various cancers. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis. This guide explores the cytotoxic effects of taxanes, using paclitaxel as a representative molecule, and provides detailed methodologies for assessing these effects.

Quantitative Cytotoxicity Data

The cytotoxic activity of taxanes is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for paclitaxel vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |

| MCF-7 | Breast Cancer | 5.2 | 72 | MTT |

| MDA-MB-231 | Breast Cancer | 8.1 | 72 | MTT |

| HeLa | Cervical Cancer | 3.5 | 48 | SRB |

| A549 | Lung Cancer | 10.7 | 48 | MTS |

| SKOV3 | Ovarian Cancer | 2.5 | 72 | MTT |

Note: This table presents representative data for paclitaxel from various studies and should be used as a reference. Actual values may vary based on experimental conditions.

Experimental Protocols

The assessment of cytotoxicity involves a variety of in vitro assays that measure cell viability, proliferation, and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., N-Methyltaxol C) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

-

Cell Preparation: Grow and treat cells on coverslips.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) according to the manufacturer's instructions.

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Signaling Pathways and Visualizations

Taxol-induced cytotoxicity is mediated through a complex interplay of signaling pathways, primarily initiated by the stabilization of microtubules.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of N-Methyltaxol C.

Taxol-Induced Signaling Pathway for Apoptosis

The anticancer agent Taxol stabilizes tubulin polymerization, which results in the arrest of the cell cycle at the G2/M phase and leads to apoptotic cell death.[3] Taxol-induced apoptosis can be mediated through both p53-dependent and p53-independent pathways.[4][5]

Caption: Taxol-induced apoptotic signaling pathways.

Conclusion

While specific preliminary studies on the cytotoxicity of N-Methyltaxol C are not widely available, the established methodologies and known signaling pathways for its parent compound, paclitaxel, provide a robust framework for its evaluation. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive starting point for researchers and drug development professionals investigating the cytotoxic potential of N-Methyltaxol C and other taxane derivatives. Future studies are warranted to elucidate the specific cytotoxic profile of N-Methyltaxol C and to determine how N-methylation influences its efficacy and mechanism of action.

References

- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

Early In Vitro Research on N-Methyltaxol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational in vitro research concerning N-Methyltaxol C, a derivative of the well-established anticancer agent Paclitaxel. While direct and extensive early in vitro studies on N-Methyltaxol C are not widely available in peer-reviewed literature, this document outlines the established synthesis of the compound and details the standard experimental protocols used to characterize novel taxane analogs. The methodologies presented herein, including cytotoxicity assays, tubulin polymerization analysis, and cell cycle arrest studies, represent the fundamental first steps in evaluating the potential of N-Methyltaxol C as a therapeutic agent. Furthermore, this guide includes visualizations of key signaling pathways affected by taxanes and typical experimental workflows to provide a clear and practical framework for researchers in the field of oncology drug discovery and development.

Introduction to N-Methyltaxol C

N-Methyltaxol C is a synthetic derivative of Taxol C, a close analog of Paclitaxel. The modification involves the methylation of the C3' amide group of the side chain. This structural alteration has the potential to influence the compound's binding affinity to β-tubulin, its metabolic stability, and its overall cytotoxic profile. The rationale for such modifications often lies in the pursuit of improved pharmacological properties, such as enhanced efficacy, reduced side effects, or the ability to overcome drug resistance mechanisms. Early in vitro research is critical for elucidating the fundamental biological activity of novel compounds like N-Methyltaxol C and determining their potential for further development.

Synthesis of N-Methyltaxol C

A method for the methylation of the C3' amide of taxol C has been developed. The synthesis involves a multi-step process to protect reactive hydroxyl groups, followed by methylation and subsequent deprotection.

Experimental Protocol: Synthesis of N-Methyltaxol C [1]

-

Sequential Silylation: Taxol C is first treated with tert-butyldimethylsilyl chloride to protect the 2'-hydroxyl group. Subsequently, the 7- and 1-hydroxyl groups are protected using triethylsilyl chloride and dimethylsilyl chloride, respectively.

-

N-Methylation: The resulting multi-silylated intermediate is then reacted with potassium tert-butoxide and methyl iodide. This step facilitates the methylation of the C3' amide nitrogen.

-

Deprotection: The final step involves the removal of the silyl protecting groups to yield N-methyltaxol C.

In Vitro Biological Activity Assessment: Standard Methodologies

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., human breast adenocarcinoma cell line MCF-7, or non-small cell lung cancer line A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: N-Methyltaxol C would be dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a range of concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity of N-Methyltaxol C in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | Not Available |

| A549 | Non-Small Cell Lung | Not Available |

| OVCAR-3 | Ovarian Carcinoma | Not Available |

| PC-3 | Prostate Carcinoma | Not Available |

Tubulin Polymerization Assay

Taxanes are known to exert their anticancer effects by promoting the polymerization of tubulin and stabilizing microtubules. This assay directly measures this activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a buffer (e.g., PIPES buffer).

-

Compound Addition: N-Methyltaxol C at various concentrations is added to the reaction mixture. Paclitaxel is used as a positive control, and a vehicle-only sample serves as a negative control.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves.

Table 2: Hypothetical Effect of N-Methyltaxol C on Tubulin Polymerization

| Compound | Concentration (µM) | Maximum Polymerization (OD at 340 nm) |

| Vehicle Control | - | Not Available |

| Paclitaxel | 10 | Not Available |

| N-Methyltaxol C | 1 | Not Available |

| N-Methyltaxol C | 5 | Not Available |

| N-Methyltaxol C | 10 | Not Available |

Signaling Pathways and Experimental Workflows

Taxane-Induced Signaling Pathway

Taxanes bind to β-tubulin, stabilizing microtubules and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis.

Caption: Taxane signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a novel compound.

Caption: Workflow for MTT-based cytotoxicity assay.

Workflow for Tubulin Polymerization Assay

This diagram outlines the steps involved in an in vitro tubulin polymerization assay.

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion and Future Directions

N-Methyltaxol C represents a rationally designed analog of Paclitaxel with the potential for altered and possibly improved anticancer properties. While the synthesis of this compound has been described, a comprehensive in vitro characterization is not yet publicly available. This technical guide provides the established methodologies that are essential for the initial evaluation of N-Methyltaxol C. Future research should focus on performing the described cytotoxicity and tubulin polymerization assays across a panel of cancer cell lines, including those with known resistance mechanisms to existing taxanes. Such studies will be crucial in determining whether N-Methyltaxol C warrants further investigation as a potential clinical candidate.

References

N-Methyltaxol C: A Technical Guide to Potential Therapeutic Targets

This technical guide provides an in-depth overview of the potential therapeutic targets of N-Methyltaxol C, a synthetic derivative of the taxane class of compounds. The information is intended for researchers, scientists, and professionals involved in drug development. While specific experimental data for N-Methyltaxol C is limited in publicly available literature, this guide extrapolates its likely mechanism of action and therapeutic targets based on the well-established pharmacology of the taxane family, particularly Paclitaxel.

Core Concept: Microtubule Stabilization

The primary therapeutic target of taxane compounds is β-tubulin , a critical protein component of cellular microtubules. Microtubules are dynamic polymers essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.

N-Methyltaxol C, like other taxanes, is presumed to act as a microtubule-stabilizing agent. Its proposed mechanism involves binding to the β-tubulin subunit within the microtubule, which promotes the assembly of tubulin dimers and inhibits their subsequent depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is crucial for their function. The resulting static microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.

Quantitative Biological Data

A comprehensive understanding of the therapeutic potential of N-Methyltaxol C requires quantitative data from various in vitro and cellular assays. The following table outlines the key parameters that would be necessary for a thorough evaluation, with the understanding that specific values for N-Methyltaxol C are not yet publicly available.

| Parameter | Description | Expected Outcome for an Active Taxane |

| IC50 (Half-Maximal Inhibitory Concentration) | Concentration of the compound that inhibits the growth of a cancer cell line by 50%. This is typically determined for a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). | Low nanomolar to micromolar range, indicating potent cytotoxic activity. |

| EC50 (Half-Maximal Effective Concentration) | Concentration of the compound that promotes tubulin polymerization to 50% of the maximum effect in an in vitro assay. | Micromolar range, demonstrating direct action on tubulin. |

| Binding Affinity (Kd) | The equilibrium dissociation constant, which measures the strength of the binding interaction between the compound and β-tubulin. A lower Kd indicates a stronger binding affinity. | Sub-micromolar to low micromolar range. |

| Mitotic Index | The percentage of cells in a population undergoing mitosis. Treatment with a taxane is expected to increase this index due to cell cycle arrest at the G2/M phase. | A significant increase compared to untreated control cells. |

Key Experimental Protocols

The following are detailed methodologies for essential experiments used to characterize the activity of taxane-like compounds such as N-Methyltaxol C.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Lyophilized bovine or porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

N-Methyltaxol C stock solution in DMSO

-

Paclitaxel (positive control) and DMSO (vehicle control)

-

Temperature-controlled 96-well plate spectrophotometer

Procedure:

-

Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Prepare serial dilutions of N-Methyltaxol C, Paclitaxel, and DMSO in General Tubulin Buffer.

-

Pre-warm a 96-well plate to 37°C.

-

Add 10 µL of the test compound dilutions to the appropriate wells.

-

Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at 37°C, taking readings every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximal level of polymerization are determined from the resulting curves. EC50 values are calculated by plotting the maximal polymerization rate against the compound concentration.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration-dependent effect of a compound on the viability of cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

-

N-Methyltaxol C stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of N-Methyltaxol C in complete culture medium and add them to the cells. Include vehicle-only controls.

-

Incubate the cells with the compound for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the molecular mechanism of action and a typical experimental workflow for the evaluation of N-Methyltaxol C.

N-Methyltaxol C: A Technical Guide on its Presumed Role in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific experimental data on the biological activity of N-Methyltaxol C, including its effects on cancer cell apoptosis, is not extensively available in the public domain. This guide is therefore based on the well-established mechanisms of the taxane class of drugs, particularly its parent compound, paclitaxel (Taxol). The information presented herein outlines the hypothesized role and mechanisms of N-Methyltaxol C and provides recommended experimental protocols for its investigation.

Introduction

N-Methyltaxol C is a derivative of the taxane family, a class of potent anti-neoplastic agents used extensively in cancer chemotherapy. The parent compound, paclitaxel, was originally isolated from the Pacific yew tree, Taxus brevifolia. The N-methylation of the C3' amide group in taxanes is a synthetic modification that can potentially alter the compound's pharmacological properties, including its efficacy, solubility, and resistance profile.

This technical guide provides an in-depth overview of the presumed mechanism of action of N-Methyltaxol C, focusing on its expected role in inducing apoptosis in cancer cells. Given the structural similarity to paclitaxel, it is hypothesized that N-Methyltaxol C shares the same fundamental mechanism of action: the stabilization of microtubules, leading to mitotic arrest and subsequent programmed cell death.

Chemical Structure and Synthesis

N-Methyltaxol C is chemically characterized by the methylation of the nitrogen atom on the C3' amide side chain of Taxol C. A method for its synthesis involves a multi-step process that includes the sequential silylation of the 2', 7, and 1-hydroxyl groups of Taxol C, followed by reaction with potassium tert-butoxide and methyl iodide to achieve N-methylation. The final step involves the removal of the silyl protecting groups to yield N-Methyltaxol C.[1]

Presumed Mechanism of Action: Microtubule Stabilization

The primary molecular target of taxanes is the β-tubulin subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

It is hypothesized that N-Methyltaxol C, like other taxanes, binds to the interior surface of microtubules, promoting the assembly of tubulin dimers and stabilizing the resulting polymer. This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for their function. The consequence of this hyper-stabilization is the arrest of the cell cycle at the G2/M phase, as the cell is unable to form a functional mitotic spindle. This prolonged mitotic block is a potent trigger for apoptosis.

Hypothesized Signaling Pathways in N-Methyltaxol C-Induced Apoptosis

The prolonged mitotic arrest induced by taxanes is known to activate downstream signaling cascades that converge on the execution of apoptosis. It is presumed that N-Methyltaxol C would initiate apoptosis through similar pathways, which can be broadly categorized as intrinsic (mitochondrial-dependent) and potentially engaging elements of the extrinsic pathway.

Intrinsic Apoptotic Pathway

The intrinsic pathway is considered the primary route for taxane-induced apoptosis. The key events in this pathway are hypothesized to be:

-

Bcl-2 Family Protein Regulation: Mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL). This relieves their inhibitory effect on pro-apoptotic members like Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to the formation of pores and the release of pro-apoptotic factors into the cytoplasm.

-

Cytochrome c Release and Apoptosome Formation: The release of cytochrome c from the mitochondria is a critical step. In the cytoplasm, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.

-

Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

-

Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Caption: Hypothesized Intrinsic Apoptotic Pathway for N-Methyltaxol C.

Quantitative Data (Representative Examples for Taxanes)

While specific data for N-Methyltaxol C is unavailable, the following tables present representative quantitative data for paclitaxel to illustrate the types of measurements that would be crucial for characterizing the activity of N-Methyltaxol C.

Table 1: Representative IC50 Values of Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 2 - 10 |

| MDA-MB-231 | Breast Cancer | 5 - 20 |

| HeLa | Cervical Cancer | 3 - 15 |

| A549 | Lung Cancer | 10 - 50 |

| OVCAR-3 | Ovarian Cancer | 5 - 25 |

Table 2: Representative Apoptosis Induction by Paclitaxel

| Cell Line | Paclitaxel Conc. (nM) | Incubation Time (h) | Apoptotic Cells (%) |

| Jurkat | 100 | 24 | 40 - 60 |

| HL-60 | 50 | 48 | 50 - 70 |

| PC-3 | 20 | 72 | 30 - 50 |

Detailed Experimental Protocols for the Investigation of N-Methyltaxol C

To elucidate the precise role of N-Methyltaxol C in cancer cell apoptosis, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

N-Methyltaxol C

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of N-Methyltaxol C in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the N-Methyltaxol C dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[2][3]

Caption: Workflow for MTT Cell Viability Assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

N-Methyltaxol C

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-